6-((1-Ethylcyclobutyl)methoxy)pyridin-3-amine

Lipophilicity Drug-likeness Medicinal chemistry

6-((1-Ethylcyclobutyl)methoxy)pyridin-3-amine (CAS 1427022-45-4) is a disubstituted pyridine building block with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol. It features a primary amine at the 3-position and an ethylcyclobutyl methyl ether at the 6-position, placing it within a broader class of cycloalkylmethoxy-substituted pyridin-3-amines used in medicinal chemistry for kinase-targeted library synthesis.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13020929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((1-Ethylcyclobutyl)methoxy)pyridin-3-amine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC1(CCC1)COC2=NC=C(C=C2)N
InChIInChI=1S/C12H18N2O/c1-2-12(6-3-7-12)9-15-11-5-4-10(13)8-14-11/h4-5,8H,2-3,6-7,9,13H2,1H3
InChIKeyVQGPNIVWEMQJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((1-Ethylcyclobutyl)methoxy)pyridin-3-amine: Core Structural Identity and Procurement Baseline


6-((1-Ethylcyclobutyl)methoxy)pyridin-3-amine (CAS 1427022-45-4) is a disubstituted pyridine building block with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . It features a primary amine at the 3-position and an ethylcyclobutyl methyl ether at the 6-position, placing it within a broader class of cycloalkylmethoxy-substituted pyridin-3-amines used in medicinal chemistry for kinase-targeted library synthesis . Commercial availability is typically at ≥98% purity (HPLC), making it suitable for hit-to-lead and lead optimization campaigns .

Workflow Kinase-targeted library synthesis and hit-to-lead campaigns
Selection Chiral ethylcyclobutyl ether provides stereochemical SAR exploration
Use Context Cellular target engagement screens and fragment-based lead generation

6-((1-Ethylcyclobutyl)methoxy)pyridin-3-amine: Structural Divergence from In-Class Analogs Prevents Direct Swapping


Despite sharing the same core scaffold and molecular formula with compounds such as 6-((1-methylcyclopentyl)methoxy)pyridin-3-amine, the unique 1-ethylcyclobutyl group in this compound introduces a distinct combination of ring strain, steric bulk, and lipophilicity that cannot be replicated by cyclopentyl or dimethylcyclobutyl isomers. In fragment-based drug discovery and kinase inhibitor programs, even minor variations in the cycloalkyl ether substituent have resulted in >10-fold shifts in binding affinity and selectivity . Consequently, generic substitution without confirmatory re-screening is highly likely to alter SAR and compromise lead series integrity. The quantitative evidence below establishes where the ethylcyclobutyl moiety provides verifiable, albeit context-dependent, differentiation.

Target Compound 6-((1-Ethylcyclobutyl)methoxy)pyridin-3-amine
Chiral, strained ring system with restricted rotation
Cyclopentyl/Hexyl Analogs Achiral, flexible, or larger ring systems
Steric and lipophilic profiles may shift, altering binding affinity
6-Position Substitution Ethylcyclobutyl methyl ether at 6-position
Engages ribose pocket or solvent front in kinase hinges
4-Position Isomers Cyclohexyl methyl ether at 4-position
Different spatial vector may compromise target selectivity
Strained Ring Core Cyclobutyl group (~26 kcal/mol strain)
Enables late-stage diversification via ring-opening chemistry
Low-Strain Analogs Cyclopentyl (~6 kcal/mol) or Cyclohexyl (strain-free)
Lack the synthetic versatility for bioisostere generation

6-((1-Ethylcyclobutyl)methoxy)pyridin-3-amine: Direct and Inferred Differentiation Evidence Against Key Analogs


Predicted Lipophilicity (clogP) Differentiation vs. 6-(Cyclobutylmethoxy)pyridin-3-amine

The presence of the ethyl group on the cyclobutyl ring increases the calculated partition coefficient (clogP) by approximately 0.8–1.2 log units relative to the unsubstituted 6-(cyclobutylmethoxy)pyridin-3-amine (C₁₀H₁₄N₂O, MW 178.23) . This shift moves the compound from a borderline low-lipophilicity space (clogP ~1.0–1.2) into a more optimal range for passive membrane permeability (clogP ~1.8–2.4) without exceeding the typical lead-like threshold of 3.5, potentially improving cellular uptake while maintaining aqueous solubility sufficient for in vitro assays [1].

Lipophilicity Shift
Class-level inference
ΔclogP ≈ +0.8 to +1.2
Supports passive permeability review
Predicted value; experimental confirmation needed
Lipophilicity Drug-likeness Medicinal chemistry

Steric Bulk Variation vs. Positional Isomer 4-(Cyclohexylmethoxy)pyridin-3-amine

The 1-ethylcyclobutyl group presents a spatially constrained, non-planar substituent with a defined orientation relative to the pyridine core, whereas the 4-(cyclohexylmethoxy) isomer (also C₁₂H₁₈N₂O) places a larger, more flexible ring at a different vector . This positional and conformational difference is critical in kinase hinge-binding motifs where the 6-position alkoxy group often engages the ribose pocket or solvent front. The ethyl substituent on the cyclobutyl ring further introduces a chiral center, enabling exploration of stereochemical SAR that is impossible with the achiral cyclohexyl analog .

Steric & Chiral Vector
Supporting evidence
Chiral 6-substituted vs. Achiral 4-substituted
Enables stereochemical SAR exploration
Qualitative differentiation; binding data may vary
Shape complementarity Enantioselectivity Kinase selectivity

Predicted Solubility Advantage over 6-((1-Methylcyclopentyl)methoxy)pyridin-3-amine

Substituting a cyclopentyl ring with a cyclobutyl ring, while adding an ethyl group, results in a net reduction in molecular surface area and a slight increase in topological polar surface area (TPSA) contribution from the constrained ring system. This is predicted to confer ~1.5–2.0-fold higher kinetic aqueous solubility for the target compound relative to the 6-((1-methylcyclopentyl)methoxy) analog, based on in-silico solubility models (e.g., ESOL or SILICOS-IT) . Such a difference is relevant when preparing concentrated DMSO stock solutions for high-throughput screening, where the cyclopentyl analog may precipitate at typical 10 mM concentrations.

Solubility Context
Class-level inference
~1.5–2.0-fold higher predicted solubility
Supports DMSO stock preparation review
In silico prediction; nephelometry data lacking
Aqueous solubility Assay development Biophysical screening

Synthetic Versatility: Late-Stage Functionalization via Strained Ring Opening

The 1-ethylcyclobutyl group possesses inherent ring strain (~26 kcal/mol) that can be exploited for strain-release amination or other ring-opening transformations, enabling late-stage diversification of lead compounds [1]. This is a unique chemical handle absent in cyclopentyl or cyclohexyl analogs, which are significantly less strained (cyclopentane strain ~6 kcal/mol; cyclohexane nearly strain-free). This property has been utilized in published library syntheses to generate diverse bioisosteres from a single cyclobutyl precursor .

Ring Strain Handle
Class-level inference
~26 kcal/mol strain
Supports late-stage diversification review
Published literature; compound-specific data to verify
Fragment elaboration Click chemistry Bioisostere generation

6-((1-Ethylcyclobutyl)methoxy)pyridin-3-amine: High-Impact Application Scenarios Based on Evidence


Kinase Inhibitor Scaffold with Ribose-Pocket Steric Differentiation

The 6-position alkoxy substituent with a chiral ethylcyclobutyl group provides a steric and stereochemical handle that can be exploited for selective ATP-competitive kinase inhibition. Med Chem teams procuring this compound can explore enantioselective interactions in the ribose pocket or solvent-front region that are inaccessible with the achiral 4-cyclohexylmethoxy isomer . This scenario stems directly from the positional and stereo differentiation evidence (Section 3, Item 2).

High-Concentration Screening Stock Preparation

Based on predicted solubility parameters favoring this compound over the 1-methylcyclopentyl analog (Section 3, Item 3), it is suitable for preparing robust 10–30 mM DMSO stock solutions for HTS, reducing compound precipitation and false negatives. This practical reliability is critical for large-scale screening campaigns where re-screening costs are a significant procurement factor.

Late-Stage Diversification Hub for Library Synthesis

The high ring strain of the ethylcyclobutyl group (Section 3, Item 4) makes this compound a versatile intermediate for generating novel bioisosteres via strain-release chemistry. A single gram-scale procurement can serve as the foundation for synthesizing dozens of analogs, maximizing the return on investment in chemical procurement for academic drug discovery labs .

Fragment-Based Lead Generation with Optimal Lipophilicity

With a predicted clogP range (1.8–2.4) that balances membrane permeability and solubility, this compound is well-suited as a fragment in FBLD libraries targeting intracellular protein-protein interactions. The lipophilicity advantage over the non-ethylated cyclobutyl analog (Section 3, Item 1) positions it favorably for fragment growth strategies where maintaining lead-like properties is paramount .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
Chiral steric differentiation
Stereochemical SAR and hinge-region engagement
High-concentration screening
Predicted solubility context
DMSO stock stability and precipitation monitoring
Library synthesis hub
Strained ring reactivity
Strain-release diversification and bioisostere generation
Fragment-based lead generation
Balanced lipophilicity profile
Permeability and lead-like property maintenance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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